洛沙坦 N1-葡萄糖苷酸

描述

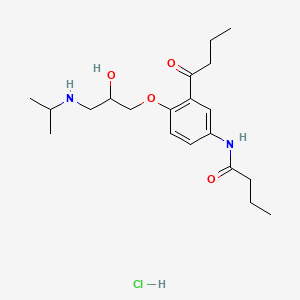

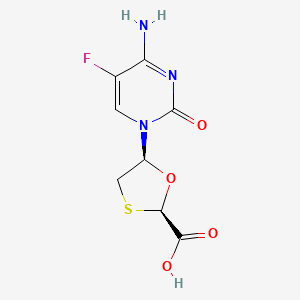

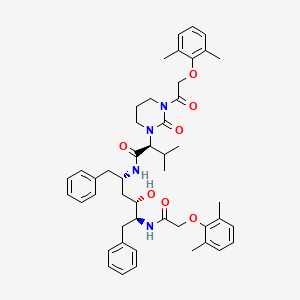

Losartan N1-Glucuronide is a metabolite of Losartan . Losartan is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . It belongs to a class of medications called angiotensin II receptor antagonists .

Synthesis Analysis

The synthesis of Losartan involves several key steps. The key intermediates are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride . OTBN is obtained by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Molecular Structure Analysis

The molecular formula of Losartan N1-Glucuronide is C28H31ClN6O7 . The molecule contains a total of 77 bonds, including 46 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds .Chemical Reactions Analysis

Losartan and its metabolites can be detected using a liquid chromatography–tandem mass spectrometry method . This method can simultaneously detect six drugs, including Losartan .Physical And Chemical Properties Analysis

The molecular weight of Losartan N1-Glucuronide is 599.04 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.科学研究应用

洛沙坦葡萄糖醛酸化: 洛沙坦与其他 AT1 受体拮抗剂(如坎地沙坦和佐拉沙坦)一样,在肝脏中发生葡萄糖醛酸化。这个过程涉及将葡萄糖醛酸与洛沙坦分子结合,影响其代谢和排泄。在此过程中,UDP-葡萄糖醛酸转移酶 UGT1A3 对洛沙坦四唑环中的 N2 表现出高度选择性 (Alonen、Finel 和 Kostiainen,2008)。

酶促合成洛沙坦葡萄糖苷酸: 使用肝微粒体和重组人 UDP-葡萄糖醛酸转移酶合成了洛沙坦的葡萄糖苷酸,包括 N-葡萄糖苷酸和 O-葡萄糖苷酸。这些研究对于创建药物研究标准至关重要 (Alonen 等,2008)。

在大鼠中的吸收和代谢: 对大鼠的研究表明,洛沙坦在肠道中吸收和代谢,在其四唑基团的 N2 位形成葡萄糖苷酸。这一过程对于理解该药物在生物体内的生物利用度和药代动力学至关重要 (Krieter、Colletti、Miller 和 Stearns,1995)。

在血管紧张素 II 受体拮抗中的作用: 洛沙坦是一种 AT1 受体拮抗剂,抑制血管紧张素 II 的作用,血管紧张素 II 是参与血压调节和肾脏功能的分子。了解洛沙坦的药效学和代谢,包括其葡萄糖醛酸化,对于其在高血压和心力衰竭等疾病中的治疗应用至关重要 (Averill、Tsuchihashi、Khosla 和 Ferrario,1994)。

对肾脏发育的影响: 研究洛沙坦对胚胎大鼠肾脏发育的影响,可以深入了解其对肾脏生长和肾元成熟的影响。此类研究对于了解洛沙坦在不同生命阶段的安全性与有效性至关重要 (Akil 等,2005)。

AT1 受体的 PET 成像: 开发了新型洛沙坦衍生物用于 AT1 受体的 PET 成像。这对于诊断和了解心血管、炎症和癌症疾病具有重要意义,展示了洛沙坦在医学影像和诊断中的更广泛应用 (Pijeira 等,2020)。

安全和危害

Losartan should not be used if you are pregnant, and you should tell your doctor right away if you become pregnant . It can cause injury or death to the unborn baby during your second or third trimester . If you have diabetes, do not use losartan together with any medication that contains aliskiren (a blood pressure medicine) . In rare cases, this medicine can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

未来方向

Losartan is currently indicated for the treatment of hypertension, reduction of stroke risk in patients with hypertension and left ventricular hypertrophy, and treatment of kidney disease in people who have type 2 diabetes and high blood pressure . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring new therapeutic applications.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOPSQNVVWGEQG-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857943 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan N1-Glucuronide | |

CAS RN |

138584-34-6 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)